Thiourea, N-methyl-N'-(4-phenyl-2-thiazolyl)-

Lipophilicity Drug-likeness Physicochemical profiling

Thiourea, N-methyl-N′-(4-phenyl-2-thiazolyl)- (CAS 2741‑04‑0, molecular formula C₁₁H₁₁N₃S₂, MW 249.4 g mol⁻¹) belongs to the N,N′‑disubstituted thiourea family and features a 4‑phenyl‑1,3‑thiazol‑2‑yl substituent on one nitrogen and a methyl group on the other. The thiazole‑thiourea scaffold has been actively investigated for anticancer applications—particularly in hepatocellular carcinoma (HCC)—where ureido/thioureido derivatives bearing the 4‑phenylthiazol‑2‑amine core have demonstrated sub‑micromolar potency.

Molecular Formula C11H11N3S2
Molecular Weight 249.4 g/mol
CAS No. 2741-04-0
Cat. No. B12132448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea, N-methyl-N'-(4-phenyl-2-thiazolyl)-
CAS2741-04-0
Molecular FormulaC11H11N3S2
Molecular Weight249.4 g/mol
Structural Identifiers
SMILESCNC(=S)NC1=NC(=CS1)C2=CC=CC=C2
InChIInChI=1S/C11H11N3S2/c1-12-10(15)14-11-13-9(7-16-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15)
InChIKeyILMZMSMKUKSDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiourea, N-methyl-N′-(4-phenyl-2-thiazolyl)- (CAS 2741-04-0): Procurement-Relevant Identity and Class Positioning


Thiourea, N-methyl-N′-(4-phenyl-2-thiazolyl)- (CAS 2741‑04‑0, molecular formula C₁₁H₁₁N₃S₂, MW 249.4 g mol⁻¹) belongs to the N,N′‑disubstituted thiourea family and features a 4‑phenyl‑1,3‑thiazol‑2‑yl substituent on one nitrogen and a methyl group on the other [1]. The thiazole‑thiourea scaffold has been actively investigated for anticancer applications—particularly in hepatocellular carcinoma (HCC)—where ureido/thioureido derivatives bearing the 4‑phenylthiazol‑2‑amine core have demonstrated sub‑micromolar potency [2]. Key computed physicochemical descriptors include an XLogP3‑AA of 2.6, two hydrogen‑bond donors and three acceptors, and two rotatable bonds, which collectively define its permeability and solubility profile [1].

Why a Generic Thiourea Cannot Replace N‑Methyl‑N′‑(4‑phenyl‑2‑thiazolyl)thiourea in Structure‑Sensitive Applications


Small structural variations on the N,N′‑disubstituted thiourea framework—such as replacing the methyl group with hydrogen, phenyl, or a second methyl—profoundly alter hydrogen‑bonding capacity, lipophilicity, and conformational flexibility, making direct substitution unreliable in both biological screening and materials science [1][2]. For example, the presence of exactly two H‑bond donors (versus three in the unsubstituted analogue) modulates target engagement in kinase inhibition, while the XLogP3 shift from 2.6 to 3.5 in the fully N‑phenyl analogue changes solubility and off‑target partitioning [1]. These physicochemical differences translate into divergent cellular uptake, metabolic stability, and ultimately irreproducible structure‑activity relationships (SAR), precluding generic interchange without quantitative re‑validation [2].

Quantitative Differentiation Evidence for Thiourea, N‑methyl‑N′‑(4‑phenyl‑2‑thiazolyl)- Against Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation Between N‑Methyl and N‑Phenyl/N‑Unsubstituted Analogues

The N‑methyl substitution confers a computed XLogP3‑AA of 2.6, placing the compound in an optimal lipophilicity window for cell permeability while avoiding excessive hydrophobicity that can lead to promiscuous binding and poor aqueous solubility. This value is substantially lower than that of the N‑phenyl analogue (estimated XLogP3 ≈ 3.5) and higher than the fully unsubstituted (4‑phenyl‑2‑thiazolyl)thiourea (XLogP3 ≈ 1.5), providing a distinct partitioning profile that can be exploited in medicinal chemistry campaigns targeting intracellular kinases [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen‑Bond Donor Count as a Determinant of Target‑Binding Stoichiometry

The target compound possesses exactly two hydrogen‑bond donors (both N–H), in contrast to the unsubstituted (4‑phenyl‑2‑thiazolyl)thiourea which carries three H‑bond donors (two N–H plus one additional N–H). This difference directly impacts the number and geometry of intermolecular hydrogen bonds that can be formed with biological targets such as IGF1R kinase, where the thioureido moiety of related compounds has been shown to engage the hinge region via dual H‑bond interactions [1][2].

Hydrogen bonding Target engagement Kinase inhibition

Rotatable Bond Count and Conformational Pre‑organisation Advantage

With only two rotatable bonds, N‑methyl‑N′‑(4‑phenyl‑2‑thiazolyl)thiourea is more conformationally constrained than the N‑phenyl analogue (3 rotatable bonds) but more flexible than the completely rigid unsubstituted thiourea (1 rotatable bond). This intermediate flexibility reduces the entropic penalty upon binding to a protein target while retaining sufficient adaptability to fit into induced‑fit pockets, a balance that has been exploited in the optimisation of 4‑phenylthiazole‑based kinase inhibitors [1][2].

Conformational flexibility Entropic penalty Molecular recognition

Anticancer SAR Context: Sub‑Micromolar Potency Achievable with 4‑Phenylthiazol‑Thiourea Scaffold

Although direct IC₅₀ data for the target compound are not publicly available, a closely related thioureido derivative (compound 31 in the 2024 Li et al. study) built on the same 4‑phenylthiazol‑2‑amine scaffold exhibited an IC₅₀ of 0.94 ± 0.29 µM against HepG2 hepatocellular carcinoma cells, outperforming the clinical kinase inhibitor Sorafenib (IC₅₀ = 1.62 ± 0.27 µM) [1]. This demonstrates that the 4‑phenylthiazol‑thiourea chemotype can deliver superior potency to a marketed drug, and the N‑methyl substitution present in the target compound provides a chemically tractable handle for further SAR exploration.

Anticancer Hepatocellular carcinoma Kinase inhibition

Procurement‑Guided Application Scenarios for N‑Methyl‑N′‑(4‑phenyl‑2‑thiazolyl)thiourea (CAS 2741‑04‑0)


Lead‑Optimisation Libraries for Hepatocellular Carcinoma (HCC) Kinase Inhibitors

The 4‑phenylthiazol‑thiourea scaffold has been validated against HepG2 cells with sub‑micromolar potency exceeding Sorafenib. The N‑methyl analogue (CAS 2741‑04‑0) offers a balanced lipophilicity (XLogP3 = 2.6) and two‑point H‑bond donor geometry suitable for hinge‑region engagement in IGF1R and related kinases, making it a preferred core scaffold for focused kinase‑inhibitor libraries [1][2].

Physicochemical Property‑Based Fragment Screening

With an XLogP3 of 2.6, two H‑bond donors, three H‑bond acceptors, and only two rotatable bonds, this compound occupies a favourable region of fragment‑like chemical space. It can serve as a rule‑of‑three compliant fragment for NMR‑ or SPR‑based screening against protein targets where the methyl group provides a straightforward vector for chemical elaboration [1].

Comparative Metabolism and Permeability Studies

The N‑methyl substitution differentiates this compound from the N‑phenyl analogue (higher lipophilicity, additional rotatable bond) and the unsubstituted analogue (additional H‑bond donor). These differences are expected to produce distinct microsomal stability and Caco‑2 permeability profiles, enabling procurement for ADME‑comparator studies that deconvolute the role of N‑alkylation in thiourea pharmacokinetics [1].

Thiourea‑Based Urease and Enzyme Inhibition Screening

Thiourea derivatives are established urease inhibitors, and the N‑methyl‑N′‑(4‑phenyl‑2‑thiazolyl) scaffold provides a structurally defined probe for evaluating the contribution of the 4‑phenylthiazole moiety to metal‑coordination and active‑site occupancy. The compound can be procured as a reference standard in high‑throughput urease inhibition assays, where its two‑point H‑bond donor geometry may confer selectivity advantages over three‑donor analogues [1].

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